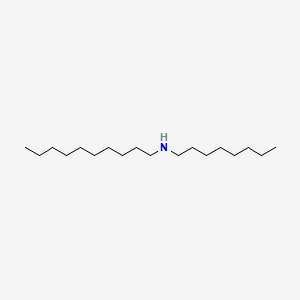

N-Octyldecylamine

Descripción

Propiedades

Número CAS |

50602-85-2 |

|---|---|

Fórmula molecular |

C18H39N |

Peso molecular |

269.5 g/mol |

Nombre IUPAC |

N-octyldecan-1-amine |

InChI |

InChI=1S/C18H39N/c1-3-5-7-9-11-12-14-16-18-19-17-15-13-10-8-6-4-2/h19H,3-18H2,1-2H3 |

Clave InChI |

UBBUHNHUKKIQAW-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCCCNCCCCCCCC |

Origen del producto |

United States |

Synthetic Methodologies and Derivatization Strategies for N Octyldecylamine

Established Synthetic Pathways for N-Octyldecylamine and Related Secondary Amines

The synthesis of this compound and analogous long-chain secondary amines relies on robust and well-documented chemical transformations. Key industrial and laboratory-scale methods include hydrogenation-based routes and the direct amination of functional groups like alcohols and nitriles.

Hydrogenation reactions are a cornerstone in the synthesis of amines. Reductive amination, a prominent method in this category, allows for the formation of secondary amines from primary amines and carbonyl compounds. stackexchange.comyoutube.com This process involves the condensation of an amine with an aldehyde or ketone to form an imine or iminium ion intermediate, which is then reduced to the corresponding amine. stackexchange.comchemistrysteps.com For the synthesis of this compound, this could involve the reaction of octylamine (B49996) with decanal (B1670006) or decylamine (B41302) with octanal, followed by reduction.

A significant advantage of reductive amination is its ability to circumvent the over-alkylation often encountered with the direct alkylation of amines using alkyl halides. stackexchange.com The reduction step can be achieved using various reagents, including hydride reagents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), or through catalytic hydrogenation with H₂ gas over metal catalysts like palladium on carbon (Pd/C). youtube.comorganic-chemistry.org

Another critical hydrogenation-based route is the catalytic hydrogenation of nitriles. rsc.org This process can be tailored to selectively produce secondary amines. The reaction proceeds through an initial hydrogenation of the nitrile to a primary amine, which can then react with an intermediate imine, ultimately leading to a secondary amine after further hydrogenation and elimination of ammonia (B1221849). acs.orgresearchgate.net The choice of catalyst is crucial for selectivity; for instance, rhodium on carbon (Rh/C) has been shown to selectively generate secondary amines from various nitriles, whereas palladium on carbon (Pd/C) can lead to tertiary amines with certain aliphatic nitriles. acs.org

| Method | Starting Materials | Key Intermediates | Common Reducing Agents/Catalysts | Selectivity Control |

|---|---|---|---|---|

| Reductive Amination | Primary Amine + Aldehyde/Ketone | Imine / Iminium Ion | NaBH(OAc)₃, NaBH₃CN, H₂/Pd/C, H₂/Rh/C | Stoichiometry of reactants; choice of reducing agent. stackexchange.comorganic-chemistry.org |

| Nitrile Hydrogenation | Nitrile | Imine, Primary Amine | H₂/Pd/C, H₂/Rh/C, Pd-Pt alloys | Highly dependent on the choice of metal catalyst and reaction conditions. rsc.orgacs.org |

The direct use of alcohols for amine synthesis represents an atom-efficient and environmentally favorable pathway. The "borrowing hydrogen" or "hydrogen autotransfer" methodology enables the amination of alcohols with primary or secondary amines. nih.gov This process, typically catalyzed by ruthenium or iridium complexes, involves the temporary oxidation of the alcohol (e.g., decanol) to an aldehyde in situ. nih.gov This aldehyde then reacts with an amine (e.g., octylamine) to form an imine, which is subsequently reduced by the hydrogen "borrowed" during the initial alcohol oxidation. The only byproduct of this process is water. nih.gov

The synthesis of amines from nitriles, as mentioned, is a versatile method. For producing a symmetrical secondary amine like di-octylamine, the hydrogenation of octanenitrile (B114854) can be directed under specific catalytic conditions. researchgate.net For an unsymmetrical amine like this compound, a multi-step process starting from nitriles would be required, potentially involving the synthesis of one primary amine via nitrile reduction, followed by its use in a reductive amination reaction with a different aldehyde derived from another nitrile.

| Reaction Type | Substrates | Catalyst Example | Key Features |

|---|---|---|---|

| Amination of Alcohols (Borrowing Hydrogen) | Primary/Secondary Alcohol + Amine | Ruthenium(II) complexes, Iridium complexes | Atom-efficient; water is the sole byproduct; avoids pre-activation of the alcohol. nih.govorganic-chemistry.org |

| Selective Hydrogenation of Nitriles | Aliphatic or Aromatic Nitriles | Rhodium on Carbon (Rh/C), Palladium-Platinum (PdPt) alloys | Catalyst choice dictates selectivity towards primary, secondary, or tertiary amines. rsc.orgacs.org |

Functionalization and Derivatization Reactions of this compound

The secondary amine functionality in this compound serves as a reactive handle for a wide range of chemical modifications. These derivatization reactions allow for the tuning of its physical and chemical properties.

This compound undergoes typical reactions characteristic of secondary amines.

N-Alkylation: Reaction with alkyl halides leads to the formation of tertiary amines. For example, reacting this compound with methyl iodide would yield N-methyl-N-octyldecylamine. This is a nucleophilic substitution reaction where the amine's lone pair attacks the electrophilic carbon of the alkyl halide. libretexts.org Further reaction can lead to the formation of quaternary ammonium (B1175870) salts.

N-Acylation: Treatment with acyl chlorides or acid anhydrides results in the formation of N,N-disubstituted amides. britannica.comyoutube.com This nucleophilic addition-elimination reaction is a robust method for introducing carbonyl functionality.

Formation of N-Nitrosamines: In the presence of nitrous acid (HNO₂), secondary amines like this compound are converted to N-nitroso compounds (nitrosamines). britannica.com

Oxidation: Mild oxidation of secondary amines can lead to the formation of imines or enamines, while stronger oxidizing agents like hydrogen peroxide can form hydroxylamines (R₂NOH). britannica.com

The reactivity of the N-H bond makes this compound and similar secondary amines valuable components in polymer science. Amines are key monomers for synthesizing a variety of polymers, including polyamides and polyureas. acs.org While primary amines are more commonly used to create the hydrogen-bonding networks characteristic of materials like Nylon, secondary amines can also be incorporated into polymer backbones.

Advanced Characterization Techniques for N Octyldecylamine Systems

Spectroscopic and Diffractional Characterization of N-Octyldecylamine-Containing Materials

Spectroscopic and diffractional methods provide fundamental insights into the atomic and molecular arrangement, chemical bonding, and functional groups present in materials incorporating this compound.

X-ray Diffraction (XRD) for Structural Analysis of Templated Systems

X-ray Diffraction (XRD) is a powerful non-destructive technique used to determine the crystalline structure, phase purity, and lattice parameters of solid materials wikipedia.orgpdx.eduupenn.edu. The principle is based on Bragg's Law (nλ = 2d sin θ), which describes the constructive interference of X-rays scattered by the periodic arrangement of atoms within a crystal lattice pdx.edu. When this compound is used as a structure-directing agent in the synthesis of materials, such as mixed oxides like TiO₂-SiO₂, XRD patterns can reveal the resulting crystalline phases and their structural ordering cambridgecore.org. The diffraction patterns obtained provide direct evidence of the material's crystallinity and can indicate the presence or absence of specific crystalline structures templated by the amine wikipedia.orgupenn.educambridgecore.org. Analyzing these patterns allows researchers to understand how the organic SDA influences the final inorganic framework.

Electron Microscopy (TEM, SEM) for Morphological and Textural Investigations

Electron microscopy techniques, including Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), are indispensable for visualizing the morphology, texture, and nanoscale features of materials. TEM offers high-resolution imaging of the internal structure, particle shape, size distribution, and even crystallographic orientation at the atomic or near-atomic level tms.orgresearchgate.netcopernicus.orgrsc.org. SEM, on the other hand, provides detailed surface topography, morphology, and textural information, often complemented by Energy-Dispersive X-ray Spectroscopy (EDS) for elemental analysis tms.orgcopernicus.org. In systems involving this compound, these techniques are used to observe the physical form of the synthesized materials, such as the size and arrangement of pores or particles, and to confirm the successful templating effect of the amine cambridgecore.orgcopernicus.orgrsc.orgrsc.orgnih.gov. For instance, studies on mixed oxides synthesized using this compound as a template have utilized SEM and TEM to visualize the resulting material's morphology cambridgecore.org.

Infrared (IR) Spectroscopy for Chemical Bonding and Functional Groups

Infrared (IR) spectroscopy is a vibrational spectroscopic technique that identifies chemical bonds and functional groups within a molecule or material by analyzing the absorption of infrared radiation tanta.edu.eglibretexts.orgmlsu.ac.insci-hub.se. Molecules absorb IR radiation at specific frequencies corresponding to the vibrational modes of their chemical bonds, such as stretching and bending tanta.edu.eglibretexts.org. For this compound, characteristic absorption bands associated with its functional groups, including N-H stretching (around 3300 cm⁻¹), C-H stretching in the alkyl chains (around 2850-2960 cm⁻¹), and C-N stretching (typically 1000-1350 cm⁻¹), can be detected uobabylon.edu.iq. When this compound is incorporated into a material matrix or used as a template, IR spectroscopy can confirm its presence, assess its chemical state, and reveal interactions with the host material, such as hydrogen bonding or coordination cambridgecore.orgtanta.edu.egsci-hub.se. For example, IR evidence can suggest the degree of chemical integration or interaction between the amine template and inorganic components in templated materials cambridgecore.org.

Surface Area and Porosity Assessment (BET) for Amine-Directed Materials

The Brunauer-Emmett-Teller (BET) method is the most widely accepted technique for determining the specific surface area and pore structure of solid materials, particularly porous ones researchgate.netmicrotrac.comanton-paar.commtoz-biolabs.com. This method relies on the physisorption of an inert gas (commonly nitrogen) onto the material's surface at cryogenic temperatures. By analyzing the adsorption isotherm, the BET theory allows for the calculation of the monolayer capacity, from which the specific surface area can be derived microtrac.comanton-paar.com. For materials synthesized using this compound as a structure-directing agent, BET analysis is crucial for quantifying the porosity developed, including pore volume and pore size distribution cambridgecore.orgresearchgate.net. High surface areas and specific pore architectures are often desirable outcomes of amine-templated synthesis, and BET analysis provides the quantitative data to confirm these properties cambridgecore.org.

Mass Spectrometry and Ion Mobility Spectrometry for this compound Analytics

Mass Spectrometry (MS) and Ion Mobility Spectrometry (IMS) are advanced analytical techniques used for the identification, quantification, and structural elucidation of chemical compounds, including this compound itself. MS measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about molecular weight, elemental composition, and fragmentation patterns that can confirm identity and purity nih.govnist.govsigmaaldrich.com. IMS separates ions based on their drift time through a buffer gas under an electric field, a property influenced by the ion's size, shape, and charge nih.gov. The combination of IMS with MS (IMS-MS) can offer enhanced resolution and selectivity, particularly for complex mixtures or isomeric compounds nih.gov. For this compound, these techniques are valuable for verifying its purity, identifying potential impurities or degradation products, and analyzing its presence or state in solution or within complex matrices. For example, IMS has been demonstrated to resolve isomeric amines, suggesting its utility in detailed analytical studies involving this compound or related compounds nih.gov.

Compound Information Table

| Compound Name | Chemical Formula | CAS Number |

| This compound | C₁₈H₃₉N | 7173-51-5 |

Complexation-Enhanced Resolution in Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)

Ion Mobility Spectrometry (IMS) separates gas-phase ions based on their drift time through an electric field, which is influenced by their size, shape, and charge. When coupled with Mass Spectrometry (MS), IMS-MS provides an additional dimension of separation, allowing for the resolution of isobaric compounds (isomers with the same mass). However, some isomers may still exhibit overlapping mobilities, limiting their separation.

A powerful strategy to overcome this limitation is the use of "shift reagents," such as crown ethers, which form non-covalent complexes with analytes. For this compound and similar long-chain amines, 18-crown-6 (B118740) (18C6) has been demonstrated to be an effective shift reagent ( iu.edu, nih.gov). When 18C6 is present in the sample, it forms complexes with amine ions, typically as [Amine + 18C6 + H]+. These complexes possess different collision cross-sections and therefore different mobilities compared to the uncomplexed amine ions ( iu.edu, nih.gov).

This complexation effectively shifts the ions to new regions of the mobility spectrum, enabling the resolution of mixtures that are otherwise inseparable by IMS or MS alone. For instance, studies using n-octylamine (NOA), a structurally similar primary amine to this compound, have shown that isomeric amines like NOA, dibutylamine (B89481) (DBA), and diisopropylethylamine (DIPEA), which are indistinguishable by mass spectrometry, become baseline resolved when complexed with 18C6 ( iu.edu, nih.gov). This technique significantly enhances the peak capacity of IMS-MS, making it a potent tool for analyzing complex mixtures, including those found in petroleomics ( iu.edu, nih.gov). The approach can be extended to a series of n-alkylamines, where systematic changes in mobility are observed upon complexation, aiding in their differentiation ( iu.edu, nih.gov).

Dissociation Voltage Studies of this compound Crown Ether Complexes

Following the separation of amine-crown ether complexes by IMS, these complexes can be subjected to collisional activation to induce dissociation. The energy required to break these non-covalent complexes, termed the dissociation voltage, provides insights into their relative stabilities and the nature of the interactions between the amine and the crown ether ( iu.edu, nih.gov).

Research involving n-octylamine and other n-alkylamines complexed with 18-crown-6 has revealed distinct trends in their dissociation voltages:

Correlation with Amine Substitution and Gas-Phase Basicity (GB): For isomeric amines with varying degrees of substitution on the nitrogen atom, the dissociation voltage shows an inverse correlation with the number of alkyl substituents and their gas-phase basicity (GB). Specifically, less substituted amines with higher GB values tend to form more stable complexes, requiring higher dissociation voltages. For example, n-octylamine (monosubstituted, lower GB) exhibits a higher dissociation voltage compared to dibutylamine (disubstituted, intermediate GB) and diisopropylethylamine (trisubstituted, higher GB) ( iu.edu, nih.gov).

Correlation with Alkyl Chain Length: For a homologous series of n-alkylamines, the dissociation voltage generally increases with increasing molecular size or alkyl chain length. This suggests that larger complexes formed with longer-chain amines are more stable under the collisional conditions employed. Studies on n-alkylamines from C3 to C18 showed a systematic increase in dissociation voltages from approximately 140 V to 190 V ( iu.edu, nih.gov).

These dissociation voltage studies provide a quantitative measure of the binding strength within the amine-crown ether complexes, offering a complementary analytical dimension for characterizing these systems.

Mechanistic Investigations of N Octyldecylamine S Chemical Roles

Role as Directing Agents and Templates in Inorganic Material Synthesis

N-Octyldecylamine, a long-chain secondary amine, plays a significant role as a directing agent and template in the synthesis of inorganic materials, particularly in controlling the formation of porous structures. Its amphiphilic nature, consisting of a polar amine head group and long, nonpolar alkyl chains, allows it to self-assemble into supramolecular structures that guide the organization of inorganic precursors.

In the sol-gel synthesis of mixed oxides like titanium dioxide-silicon dioxide (TiO2-SiO2), this compound facilitates the formation of a porous network through a templating mechanism. The process can be conceptualized in the following steps:

Micelle Formation: In the reaction medium, which typically consists of alcohol, water, and the metal alkoxide precursors (such as titanium isopropoxide and tetraethyl orthosilicate), the this compound molecules self-assemble into micelles. The polar amine head groups orient towards the polar solvent, while the hydrophobic octyl and decyl chains form the core of the micelle.

Interaction with Precursors: The amine head groups of this compound can interact with the inorganic precursors through hydrogen bonding or electrostatic interactions. In acidic conditions, the amine group becomes protonated (R2NH2+), leading to electrostatic interactions with partially hydrolyzed, negatively charged silicate (B1173343) and titanate species.

Hydrolysis and Condensation: The hydrolysis of the metal alkoxides to form metal hydroxides (Si-OH and Ti-OH) and their subsequent condensation to form Si-O-Si and Ti-O-Ti bonds occur around the amine micelles. The amine can also act as a base catalyst, influencing the rates of these reactions.

Templating of the Inorganic Network: The organized micellar structures act as a template, directing the polycondensation of the inorganic species to form a hybrid organic-inorganic mesostructure. The inorganic framework grows around the micelles, leaving behind pores that replicate the size and shape of the organic templates.

Template Removal: After the formation of the solid material, the this compound template is removed, typically through calcination (heating at high temperatures) or solvent extraction. This process leaves behind a porous inorganic oxide network. The choice of template removal method can influence the final properties of the material.

The use of secondary amines like this compound can lead to different pore structures compared to primary amines due to steric hindrance and differences in their interaction with the inorganic precursors.

The molecular structure of this compound significantly influences the final morphology and mesostructure of the synthesized inorganic material. Several factors are at play:

Alkyl Chain Length: The long octyl and decyl chains of this compound lead to the formation of larger micelles compared to shorter-chain amines. This, in turn, results in larger pore sizes within the inorganic material. The flexibility of these long chains also allows for a degree of tunability in the mesostructure.

Amine Head Group: As a secondary amine, the steric bulk around the nitrogen atom is greater than in a primary amine. This steric hindrance can affect the packing of the template molecules and the interaction with the inorganic precursors, influencing the connectivity and arrangement of the pores.

Concentration: The concentration of this compound in the reaction mixture is a critical parameter. At low concentrations, it may act primarily as a catalyst, while at concentrations above the critical micelle concentration (CMC), it will form the templating micellar structures that lead to a porous architecture. Varying the concentration can thus be used to control the degree of porosity and the pore size distribution.

Research on the use of various alkylamines in the synthesis of nanomaterials has shown that the choice of amine can dictate the final morphology, leading to the formation of nanoparticles, nanorods, or other complex structures. While specific studies detailing the precise morphological control exerted by this compound on TiO2-SiO2 are not extensively documented, the general principles of amine-templated synthesis suggest a strong influence on these characteristics.

Studies of Intermolecular Interactions and Complexation Chemistry

The ability of this compound to engage in specific intermolecular interactions is fundamental to its chemical behavior. This is particularly evident in its host-guest chemistry with macrocyclic ethers.

This compound, upon protonation of its secondary amine group to form a dialkylammonium ion (R2NH2+), can act as a guest that is recognized and bound by a macrocyclic host molecule like 18-crown-6 (B118740). 18-Crown-6 is a cyclic polyether with a cavity size that is well-suited to accommodate an ammonium (B1175870) group.

The complexation is driven by a combination of non-covalent interactions:

Hydrogen Bonding: The primary interaction involves the formation of three-centered hydrogen bonds between the acidic protons of the ammonium group and the oxygen atoms lining the cavity of the crown ether.

Ion-Dipole Interactions: The positive charge of the dialkylammonium ion interacts favorably with the dipole moments of the ether oxygen atoms.

Van der Waals Forces: The long alkyl chains of this compound can engage in van der Waals interactions with the exterior of the crown ether or with other guest molecules, which can influence the stability and structure of the complex in certain environments.

The stoichiometry of the complex is typically 1:1, with one dialkylammonium ion encapsulated within the cavity of one 18-crown-6 molecule.

The formation of a host-guest complex between protonated this compound and 18-crown-6 is governed by thermodynamic principles, specifically the changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) upon complexation.

ΔG = ΔH - TΔS

A spontaneous complexation process is characterized by a negative ΔG. The enthalpic and entropic contributions to this process are crucial for understanding the driving forces of the interaction.

Enthalpy (ΔH): The formation of hydrogen bonds and ion-dipole interactions is an exothermic process, leading to a negative ΔH. This favorable enthalpic contribution is a major driving force for the complexation.

| Guest (Ammonium Ion) | Solvent | log K | ΔG° (kJ/mol) | ΔH° (kJ/mol) | TΔS° (kJ/mol) |

|---|---|---|---|---|---|

| n-Butylammonium | Methanol (B129727) | 4.27 | -24.4 | -53.1 | -28.7 |

| tert-Butylammonium | Methanol | 3.78 | -21.6 | -50.2 | -28.6 |

| n-Octylammonium | Methanol | 4.22 | -24.1 | -52.3 | -28.2 |

This table presents representative thermodynamic data for the complexation of various primary alkylammonium ions with 18-crown-6 in methanol at 25°C. The data illustrates the typical magnitudes of the thermodynamic parameters involved in such interactions. It is expected that N-Octyldecylammonium would exhibit similar thermodynamic behavior, with a significantly negative enthalpy change driving the complexation, partially offset by a negative entropy change.

Applications of N Octyldecylamine in Advanced Materials Research

Integration into Polymer and Organic Semiconductor Systems

The incorporation of long-chain amines like N-Octyldecylamine into polymer systems and organic semiconductors can significantly influence their processability, morphology, and electronic behavior, paving the way for advanced electronic devices.

Design and Synthesis of N-Alkyl-Substituted Copolymers for Electronic Devices

While direct examples of this compound being used as a primary monomer in the synthesis of conjugated polymers for electronic devices are not extensively detailed in the provided search results, the general principles of incorporating long alkyl chains are well-established. Long alkyl chains are often appended to conjugated polymer backbones to enhance solubility in organic solvents, which is crucial for solution-based processing techniques like spin-coating or inkjet printing used in fabricating organic electronic devices kvs.or.kr. These side chains can also influence the intermolecular packing and morphology of the polymer films, thereby affecting charge transport. For instance, this compound has been noted in studies involving perylene (B46583) derivatives, suggesting its potential role as a solvent or additive in the synthesis of materials for organic electronics, such as Organic Light-Emitting Diodes (OLEDs) alibaba.com. The presence of such long, flexible chains can aid in achieving desired liquid crystalline phases or specific molecular arrangements critical for efficient charge transport and light emission alibaba.com.

Impact on Photophysical and Electronic Properties of Organic Semiconductors

The integration of long-chain amines can modulate the photophysical and electronic properties of organic semiconductors. In perylene derivatives, which are known for their strong photophysical attributes and charge carrier mobility, the presence of sulfur, nitrogen, or selenium in the bay position can lead to columnar liquid crystal phases and enhanced charge transport alibaba.com. While this compound is not directly part of the conjugated core, its presence as a side chain or additive can influence the self-assembly and packing of these molecules, which in turn affects π-orbital overlap and thus charge carrier mobility alibaba.com. Furthermore, amines can interact with semiconducting materials like PEDOT:PSS, potentially influencing their doping state and conductivity through dedoping mechanisms researchgate.net. This interaction can alter the electronic band structure and charge transport pathways, impacting device performance in applications such as organic photovoltaics or OLEDs.

Functionalization of Nanomaterials and Surfaces

Role in Surface Ligand Chemistry of Quantum Dots and Nanoparticles

Long-chain amines, including oleylamine (B85491) and hexadecylamine (B48584) (which share structural similarities with this compound), are widely employed as capping ligands for metal and semiconductor nanoparticles researchgate.netalibaba.compflaumer.comacs.orgresearchgate.netmdpi.comnih.govgoogle.comsci-hub.se. The amine group's ability to coordinate with nanoparticle surfaces, particularly those with soft acidic properties, allows for effective passivation alibaba.compflaumer.com. These ligands form a protective layer around the nanoparticles, preventing aggregation and enhancing their colloidal stability alibaba.compflaumer.commdpi.com. For instance, oleylamine has been shown to stabilize CsPbBr3 quantum dots (NCs) through hydrogen bonding interactions with halide atoms, influencing their shape, size, and photoluminescence quantum yield (PLQY) qixuanchemtec.com. Studies have demonstrated that the choice of ligand significantly impacts nanoparticle properties; for example, hexadecylamine has been used in the synthesis of well-dispersed gold nanoparticles researchgate.netgoogle.com. Ligand exchange, where native ligands are replaced by new ones, is a common strategy to tailor nanoparticle surface properties for specific applications, and amines can participate in these exchange processes alibaba.commdpi.comnih.govsci-hub.se.

Modulatory Effects on Nanoparticle Dispersion and Stability

The presence of long-chain amine ligands like this compound is critical for achieving stable and well-dispersed nanoparticle solutions alibaba.compflaumer.commdpi.com. These ligands prevent particle-to-particle aggregation by providing steric or electrostatic repulsion, ensuring high dispersity alibaba.compflaumer.commdpi.com. This enhanced dispersion is crucial for forming uniform films and composites in applications ranging from catalysis to advanced coatings and electronics. The effectiveness of amine ligands in stabilizing nanoparticles is often quantified by metrics such as dispersion stability over time or resistance to aggregation. For example, studies on oleylamine-capped CsPbBr3 NCs showed that varying the oleylamine concentration impacted the PLQY, with optimal concentrations leading to significantly improved emission properties qixuanchemtec.com.

| Ligand Concentration (mL OAM) | PLQY (%) |

| 0 | 7 |

| 0.05 | 52 |

| 0.1 | 74 |

| 0.2 | 88 |

| 0.4 | 77 |

| 0.8 | 70 |

Table 1: Photoluminescence Quantum Yield (PLQY) of CsPbBr3 Nanocrystals as a Function of Oleylamine (OAM) Concentration qixuanchemtec.com.

Role in Protective Coatings and Lubricant Formulations

This compound and related long-chain amines contribute significantly to the performance of protective coatings and lubricant formulations by enhancing properties such as adhesion, corrosion resistance, and tribological behavior.

In protective coatings, amines are vital for the curing process of epoxy resins, forming cross-linked networks that enhance chemical resistance, adhesion, and durability pflaumer.comhanepoxy.netnadkarnispc.com. Cycloaliphatic amines, in particular, offer a balance of fast curing times with exceptional durability, providing robust protection against mechanical stress and chemical exposure pflaumer.comhanepoxy.net. They also improve UV stability and can lead to high-gloss finishes pflaumer.comhanepoxy.net. The presence of amine functional groups on coating molecules can significantly increase adhesion through hydrogen bonding nadkarnispc.com. In industrial and road maintenance applications, formulations containing long-chain amines are used to improve adhesion, resistance to weathering, oxidation, and cracking, thereby extending the lifespan and appearance of surfaces like roads and industrial floors qixuanchemtec.com.

As lubricant additives, long-chain amines are recognized for their ability to reduce friction and wear alibaba.comalibaba.com. Their hydrophobic nature and ability to form protective films on metal surfaces contribute to enhanced equipment performance and longevity alibaba.comalibaba.com. Studies on solid lubricants indicate that the intercalation of n-alkylamines into layered structures can lead to significantly lower friction forces, with longer hydrocarbon chains generally resulting in improved performance iosrjournals.org. Amines are also incorporated into antifreeze compositions to prevent corrosion and the seizure of moving parts in engines mdpi.com. This compound is listed as a component in formulations for oil and gas wells, likely contributing to lubrication or corrosion inhibition in demanding environments qixuanchemtec.comqixuanchemtec.comscience.govgoogle.com.

| Lubricant Type/Application | Amine Chain Length | Friction Coefficient | Notes |

| Solid Lubrication (Titanates) | Longer (e.g., C12) | As low as 0.01 | Intercalated n-alkylamines; longer chains lead to lower friction forces. |

| General Lubrication | Long-chain | Reduced | Reduces friction and wear on machinery, enhancing equipment performance and longevity. |

| Protective Coatings | Various amines | N/A | Enhance adhesion, chemical resistance, durability, UV stability, and gloss. |

| Road Surface Treatment | Long-chain (implied) | N/A | Improves adhesion, resistance to weathering, oxidation, and cracking. Extends lifespan and appearance. |

Table 2: Performance Aspects of Long-Chain Amines in Lubricants and Coatings.

Corrosion Inhibition Mechanisms Involving Amine Adsorption and Film Formation

This compound, as a long-chain amine, functions as an effective film-forming amine (FFA) corrosion inhibitor, particularly for metallic substrates like carbon steel. The protective action is primarily mediated by the adsorption of the amine molecules onto the metal surface, leading to the formation of a barrier film that impedes corrosive processes koreascience.krfindaphd.com.

The adsorption mechanism begins with the amine group, which contains a lone pair of electrons on the nitrogen atom. This feature allows the molecule to strongly adsorb onto the metal surface through chemisorption or physisorption, anchoring it effectively koreascience.krresearchgate.netmdpi.com. Once adsorbed, the long, hydrophobic octyl and decyl alkyl chains extend away from the metal surface. This orientation creates a dense, non-polar layer that repels water and corrosive species, such as dissolved oxygen and ions, thereby isolating the metal from the aggressive environment koreascience.krfindaphd.com.

Studies on analogous long-chain amines, such as octadecylamine (B50001), have elucidated the principles of this protective film formation. Research indicates that adsorption can occur in multiple layers, with increasing concentrations of the amine leading to thicker, more robust protective films koreascience.kr. For instance, studies on octadecylamine have demonstrated that film thicknesses on carbon steel can range from approximately 17 nm to 44 nm, depending on the solution concentration koreascience.kr. The development of these adsorbed layers significantly enhances the metal's corrosion resistance by increasing surface impedance and reducing the rate of electrochemical reactions responsible for corrosion mdpi.comresearchgate.net.

Table 1: Amine Concentration vs. Film Thickness (Illustrative based on analogous long-chain amine studies)

| Amine Concentration (mg/L) | Film Thickness (nm) | Adsorption Characteristics |

| 1 | 17 | Multi-layer adsorption |

| 5 | 18 | Multi-layer adsorption |

| 10 | 23 | Multi-layer adsorption |

| 20 | 32 | Multi-layer adsorption |

| 50 | 44 | Multi-layer adsorption |

Note: Data presented above is based on studies of octadecylamine, a related long-chain amine, to illustrate general principles of film formation and adsorption applicable to this compound.

Building Block for Biocidal and Antistatic Agent Development

This compound serves as a valuable chemical intermediate, acting as a foundational component for the synthesis of specialized additives, including biocidal agents and antistatic compounds qixuanchemtec.comkeemia.ee. Its molecular architecture, featuring a reactive secondary amine group and long hydrophobic chains, makes it amenable to chemical modifications that impart specific functionalities.

Synthesis of Biocidal Agents: The amine functionality within this compound provides a reactive site for the synthesis of potent biocidal compounds. Related tertiary amines, such as N-methyl-N-octyldecylamine, are recognized as key precursors for quaternary ammonium (B1175870) bactericides qixuanchemtec.com. These biocides are typically manufactured through a process known as quaternization, where the nitrogen atom is alkylated using agents like benzyl (B1604629) chloride, chloromethane, or dimethyl sulfate (B86663) qixuanchemtec.com. The resulting quaternary ammonium salts carry a permanent positive charge and exhibit broad-spectrum antimicrobial activity against bacteria and fungi, finding use in disinfection, preservation, and antimicrobial treatments qixuanchemtec.com.

Development of Antistatic Agents: The amphiphilic character of this compound, with its polar amine head and non-polar long alkyl tails, positions it as a suitable precursor for antistatic agents. Fatty amines and their derivatives, including quaternary ammonium compounds, are widely utilized in the textile and polymer industries to prevent the accumulation of static electricity keemia.ee. These compounds function by migrating to the surface of materials, where they form a conductive layer that facilitates the dissipation of static charge. The long hydrophobic chains of this compound derivatives contribute to their compatibility within polymer matrices, while the polar or ionic head group provides the necessary surface activity for antistatic performance.

Table 2: Derivatives of this compound and Their Applications

| This compound Derivative Type | Key Synthesis Reaction/Modification | Primary Application Domain | Resulting Functional Properties |

| Quaternary Ammonium Salts | Quaternization (e.g., with alkyl halides) | Biocidal, Disinfection | Antimicrobial, Surface active |

| Quaternary Ammonium Salts | Quaternization (e.g., with benzyl chloride) | Biocidal, Preservation | Antimicrobial, Surface active |

| Cationic Surfactants | Quaternization, Oxidation | Antistatic Agents | Static dissipation, Surface modification |

| Amphoteric Surfactants (e.g., Betaines) | Specific synthesis routes | Personal Care, Industrial | Foaming, Wetting, Emulsifying |

Compound List:

this compound

Octadecylamine

N-methyl-N-octyldecylamine

Octyl

Decyl

Benzyl chloride

Chloromethane

Dimethyl sulfate

Quaternary ammonium salts

Fatty amines

Computational and Theoretical Studies on N Octyldecylamine and Alkylamine Analogues

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic structure and intrinsic reactivity of molecules like N-Octyldecylamine. nih.govacs.org These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule. nih.gov

The electronic structure of a long-chain secondary amine like this compound is characterized by a high-electron-density region around the nitrogen atom of the amine group, which possesses a lone pair of electrons. This feature makes the nitrogen atom the primary site for electrophilic attack and hydrogen bonding. The long, nonpolar octyl and decyl chains, in contrast, are electronically sparse and contribute to the molecule's hydrophobic character.

Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. For alkylamines, the HOMO is typically localized on the nitrogen atom's lone pair, confirming its role as the center of reactivity.

Reactivity descriptors that can be calculated using DFT include:

Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, visually identifying regions of positive and negative potential. For this compound, the MEP would show a negative potential (red/yellow) around the nitrogen atom, indicating its nucleophilic character, while the alkyl chains would exhibit a neutral potential (green).

Atomic Charges: These calculations quantify the partial charge on each atom, providing further insight into local reactivity. The nitrogen atom in a secondary amine carries a partial negative charge.

Computational studies on analogous secondary amines show that the choice of DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining accurate results. nih.govmit.educhemrxiv.org These calculations can predict bond lengths, bond angles, and vibrational frequencies, which can be compared with experimental spectroscopic data for validation. nih.gov

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Indicates electron-donating ability (nucleophilicity) |

| LUMO Energy | +1.2 eV | Indicates electron-accepting ability (electrophilicity) |

| HOMO-LUMO Gap | 7.0 eV | Relates to chemical stability and low reactivity |

| Dipole Moment | ~1.1 D | Quantifies the polarity of the amine head group |

| Mulliken Charge on Nitrogen | -0.45 e | Shows the nucleophilic character of the nitrogen atom |

Molecular Dynamics Simulations of Interfacial Behavior and Complexation

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. ulisboa.pt For an amphiphilic molecule like this compound, MD simulations are particularly valuable for investigating its behavior at interfaces, such as between water and a nonpolar solvent (e.g., toluene (B28343) or hexane), and its ability to form complexes. ulisboa.ptuni-tuebingen.de

These simulations model the interactions between molecules using a force field, which is a set of parameters that define the potential energy of the system. Common force fields used for organic molecules include OPLS-AA (Optimized Potentials for Liquid Simulations-All Atom) and CHARMM (Chemistry at HARvard Macromolecular Mechanics). ulisboa.pt

Interfacial Behavior: this compound is a surfactant due to its polar amine head group and its two long, nonpolar alkyl tails. MD simulations of similar long-chain amines at a water/hydrocarbon interface reveal that the molecules orient themselves to minimize unfavorable interactions. ulisboa.pt The polar -NH- group preferentially interacts with the aqueous phase, while the hydrophobic octyl and decyl chains extend into the nonpolar phase. This arrangement leads to a reduction in the interfacial tension between the two liquids.

Simulations can provide detailed structural and thermodynamic information about the interfacial layer, including:

Density Profiles: These show the concentration of different components (water, oil, amine) as a function of position across the interface, revealing the thickness and composition of the interfacial layer.

Molecular Orientation: Analysis of the tilt angle of the alkyl chains with respect to the interface normal provides insight into the packing and ordering of the surfactant molecules.

Surface Coverage: The number of amine molecules per unit area of the interface can be determined, which is crucial for understanding its efficiency as a surfactant.

Complexation: MD simulations are also used to study the complexation of alkylamines with other species, such as metal nanoparticles. uni-tuebingen.de For example, secondary amines with long alkyl chains can act as capping agents to stabilize gold nanoparticles and facilitate their transfer from an aqueous phase to an organic solvent. uni-tuebingen.de Simulations can model the adsorption of the amine onto the nanoparticle surface, showing how the nitrogen atom binds to the metal while the alkyl chains form a protective hydrophobic layer around the particle. This layer prevents aggregation and controls the nanoparticle's solubility. uni-tuebingen.de

| Parameter | Typical Value/Setting | Purpose |

|---|---|---|

| Force Field | OPLS-AA | Defines inter- and intramolecular interactions |

| System Size | ~500 amine, ~10000 water, ~3000 oil molecules | Creates a realistic simulation box with a defined interface |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature |

| Temperature | 298.15 K | Simulates behavior at room temperature |

| Pressure | 1 atm | Simulates behavior at standard pressure |

| Simulation Time | 50-100 nanoseconds | Allows the system to equilibrate and properties to be sampled |

Thermodynamic Modeling of Phase Equilibria and Reaction Energetics

Thermodynamic models are essential for predicting the macroscopic properties of substances and their mixtures, such as phase behavior and the energy changes associated with chemical reactions. For this compound and related compounds, these models are used to design and optimize processes like solvent extraction and CO2 capture. ulisboa.pt

Phase Equilibria: The phase behavior of mixtures containing this compound, such as its solutions in water or hydrocarbons, can be complex. Thermodynamic models like the Statistical Associating Fluid Theory (SAFT) are employed to predict vapor-liquid and liquid-liquid equilibria (VLE and LLE) for such systems. The SAFT approach is a group-contribution equation of state that can model fluids and their mixtures by considering contributions from different molecular segments (e.g., alkyl chains, amine groups) and their associations (like hydrogen bonding).

These models can predict properties such as:

Miscibility Gaps: For systems like this compound and water, which have limited mutual solubility, models can predict the compositions of the two coexisting liquid phases as a function of temperature.

Vapor Pressures: The partial pressures of components in a mixture can be calculated, which is important for distillation processes.

Activity Coefficients: These quantities describe the deviation from ideal behavior in a mixture and are crucial for accurately modeling phase equilibria.

Reaction Energetics: Computational methods can also be used to determine the energetics of reactions involving this compound. Quantum chemical calculations (as described in Section 7.1) can provide accurate values for the enthalpies of formation (ΔfH°) of reactants and products. From these, the enthalpy of reaction (ΔrH°) can be calculated, indicating whether a reaction is exothermic or endothermic.

Key reactions for amines where energetics are important include:

Protonation: The energy released upon protonation of the amine group is a measure of its basicity.

Carbamate Formation: In CO2 capture applications, amines react with CO2 to form carbamates. The reaction enthalpy is a critical parameter for the efficiency of the capture and regeneration process. ulisboa.pt

Vaporization: The enthalpy of vaporization (ΔvapH), which can be determined from simulations or thermodynamic models, is a key physical property that influences phase behavior. ulisboa.pt

| Property | Method of Determination | Significance |

|---|---|---|

| Enthalpy of Formation (gas, ΔfH°(g)) | Quantum Chemistry (e.g., G4 theory) | Fundamental property for calculating reaction energies |

| Enthalpy of Vaporization (ΔvapH) | MD Simulations, Clausius-Clapeyron analysis | Relates liquid and gas phase stability; important for VLE |

| Proton Affinity | Quantum Chemistry | Intrinsic measure of the amine's gas-phase basicity |

| Gibbs Free Energy of Solvation | Continuum Solvation Models (e.g., SMD, PCM) | Determines solubility and behavior in different solvents |

| Liquid-Liquid Equilibrium Data | Thermodynamic Models (e.g., SAFT) | Predicts phase separation in immiscible solvent systems |

Emerging Research Frontiers and Future Perspectives

The scientific community's interest in N-Octyldecylamine and related long-chain aliphatic amines is expanding, driven by their unique physicochemical properties that are advantageous for a variety of advanced applications. These molecules, characterized by a polar amine head group and two long, nonpolar alkyl chains (an octyl and a decyl chain), exhibit amphiphilic behavior that allows for self-assembly at interfaces and interaction with other materials in predictable ways. Current research is focused on leveraging these properties to address challenges in sustainability, materials science, and interfacial engineering. The following sections delve into the emerging research frontiers for this compound, exploring its potential in sustainable technologies, its characterization at complex interfaces, and its role in the design of novel functional materials.

Q & A

(Basic) What are the recommended safety protocols for handling N-Octyldecylamine in laboratory settings?

This compound requires strict adherence to safety measures due to its potential hazards. Key protocols include:

- Engineering Controls : Use chemical fume hoods to prevent inhalation exposure and ensure adequate ventilation .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical safety goggles, and lab coats. Respiratory protection (e.g., NIOSH-approved respirators) is advised for prolonged exposure .

- Spill Management : Contain spills using inert absorbents (e.g., vermiculite) and dispose of waste in sealed containers labeled for hazardous materials .

- Storage : Keep containers tightly sealed in dry, well-ventilated areas away from ignition sources. Avoid contact with incompatible substances (e.g., strong oxidizers) .

(Basic) Which spectroscopic techniques are most effective for characterizing this compound purity and structure?

Rigorous characterization involves:

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm amine proton environments and alkyl chain integrity .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify amine N-H stretching (3200–3400 cm) and C-N vibrations (1250–1020 cm) .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., via ESI-MS) and detect impurities .

- Elemental Analysis (EA) : Quantify carbon, hydrogen, and nitrogen content to verify stoichiometry .

(Advanced) How can researchers optimize reaction conditions to minimize byproduct formation during this compound synthesis?

Optimization strategies include:

- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance amine alkylation efficiency .

- Temperature Control : Maintain reaction temperatures between 40–60°C to balance kinetics and side reactions (e.g., over-alkylation) .

- In Situ Monitoring : Use thin-layer chromatography (TLC) or HPLC to track reaction progress and adjust reagent stoichiometry dynamically .

- Post-Synthesis Purification : Employ column chromatography or recrystallization to isolate the target compound from byproducts .

(Basic) What are the best practices for documenting experimental procedures involving this compound?

Follow academic journal guidelines to ensure reproducibility:

- Detailed Methods : Specify reaction scales, solvent purity, and equipment calibration in the main text. Include minor steps (e.g., degassing solvents) in supplementary materials .

- Data Presentation : Use tables to compare yields under varying conditions (e.g., temperature, catalyst load) and highlight trends in figures .

- Reproducibility Notes : Document batch-specific observations (e.g., exothermicity, color changes) that could affect replication .

(Advanced) How should researchers resolve contradictions between computational predictions and experimental data for this compound’s solubility?

Address discrepancies through:

- Model Refinement : Adjust parameters in quantum mechanics (QM) or molecular dynamics (MD) simulations to account for solvent polarity and hydrogen bonding .

- Experimental Cross-Validation : Measure solubility in multiple solvents (e.g., hexane, ethanol) using gravimetric or UV-Vis methods .

- Error Analysis : Quantify uncertainties in computational inputs (e.g., forcefield selection) and experimental measurements (e.g., temperature fluctuations) .

(Advanced) What strategies are effective for analyzing this compound’s bioactivity data in pharmacological studies?

Methodological approaches include:

- Dose-Response Curves : Fit data to Hill equations to calculate IC values and assess efficacy .

- Statistical Validation : Apply ANOVA or t-tests to compare treatment groups, ensuring adequate sample sizes (n ≥ 3) .

- Mechanistic Studies : Use fluorescence microscopy or SPR to probe interactions with biological targets (e.g., membrane proteins) .

(Basic) How should this compound be stored to ensure long-term stability?

- Conditions : Store in amber glass containers under inert gas (e.g., argon) at 2–8°C to prevent oxidation .

- Stability Monitoring : Periodically test purity via NMR or HPLC, especially after prolonged storage .

(Advanced) What computational tools are suitable for predicting this compound’s environmental fate?

- QSAR Models : Use EPI Suite or TEST software to estimate biodegradation half-lives and ecotoxicity .

- Molecular Dynamics (MD) : Simulate interactions with soil organic matter or aqueous environments to predict persistence .

(Basic) What are the critical parameters for validating this compound’s identity in a new synthesis protocol?

- Melting Point : Compare observed values with literature data (±2°C tolerance) .

- Chromatographic Retention Times : Match HPLC/GC retention times to authenticated standards .

(Advanced) How can researchers design experiments to study this compound’s role in nanoparticle surface functionalization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.